

# The Hierarchical Reactivity of Carbon-Halogen Bonds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-iodopyridine

Cat. No.: B1532081

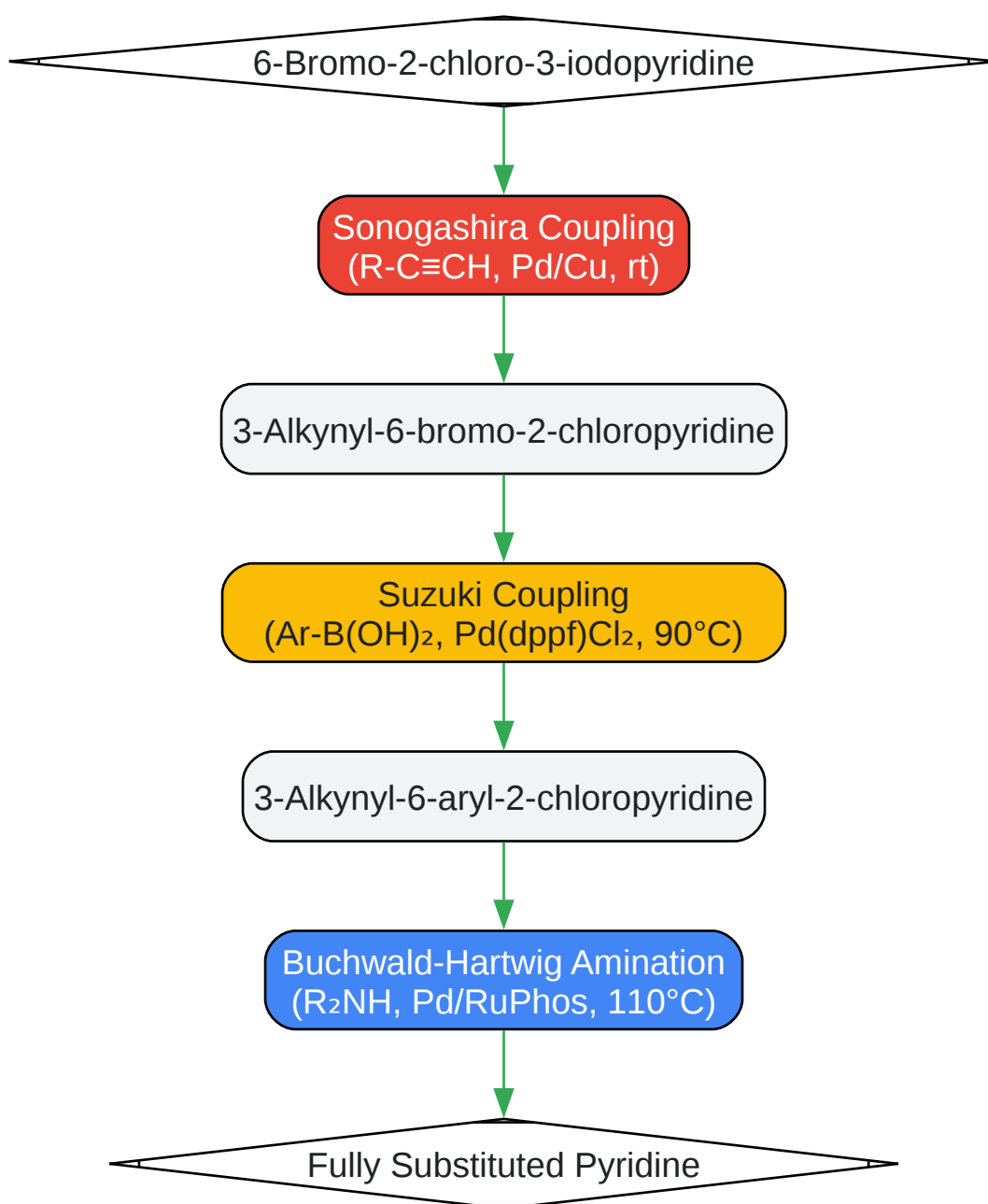
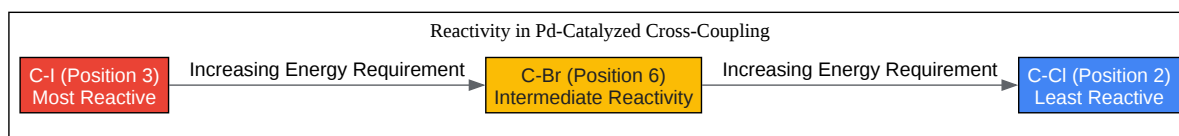
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The synthetic utility of **6-bromo-2-chloro-3-iodopyridine** is rooted in the differential reactivity of its three carbon-halogen (C-X) bonds. This hierarchy is primarily dictated by bond dissociation energies and the kinetics of key reaction steps, particularly oxidative addition in palladium-catalyzed cross-coupling reactions.

The established order of reactivity for halogens in these transformations is overwhelmingly  $I > Br > Cl$ .<sup>[1][2][3]</sup> This principle is the foundation for any selective functionalization strategy involving this substrate.

- **The Carbon-Iodine Bond (C-3):** The C-I bond is the longest and weakest of the three, making it the most susceptible to oxidative addition to a Pd(0) catalyst. This ensures that under carefully controlled, mild conditions, reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations will occur with high chemoselectivity at the 3-position.
- **The Carbon-Bromine Bond (C-6):** With intermediate bond strength, the C-Br bond is the next most reactive site. After the C-I bond has been selectively functionalized, more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) can be employed to engage the C-Br bond in a subsequent cross-coupling reaction.
- **The Carbon-Chlorine Bond (C-2):** The C-Cl bond is the strongest and, therefore, the least reactive in palladium-catalyzed cross-couplings. This position typically remains intact during reactions targeting the iodo and bromo substituents, serving as a latent functional handle for a final transformation.

This predictable reactivity allows for a powerful, stepwise approach to molecular construction, where each halogen acts as a distinct and addressable synthetic lever.



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## References

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